4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-amine

Catalog No.
S721054
CAS No.
59543-75-8
M.F
C12H12N2S
M. Wt
216.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-amine

CAS Number

59543-75-8

Product Name

4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-amine

IUPAC Name

4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-amine

Molecular Formula

C12H12N2S

Molecular Weight

216.3 g/mol

InChI

InChI=1S/C12H12N2S/c13-12-14-11(7-15-12)10-5-4-8-2-1-3-9(8)6-10/h4-7H,1-3H2,(H2,13,14)

InChI Key

UTLBANDCGLMTCE-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)C=C(C=C2)C3=CSC(=N3)N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C3=CSC(=N3)N

4-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1,3-thiazol-2-amine is a heterocyclic compound characterized by the presence of both an indene and a thiazole ring. Its chemical structure includes a thiazole moiety substituted with a 2,3-dihydro-1H-indene group, making it a significant compound in medicinal chemistry due to its unique properties and potential applications in various fields, including pharmaceuticals and materials science. The compound is denoted by the CAS number 879350-77-3 and has a molecular formula of C12H12N2S.

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can target the thiazole ring or the indene moiety, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiazole ring, facilitated by halogenating agents or alkylating agents.

Research indicates that 4-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1,3-thiazol-2-amine exhibits potential biological activities. It has been investigated for its antimicrobial and anticancer properties. The compound shows promise in targeting specific enzymes or receptors, suggesting its utility in therapeutic applications. Its unique structure may contribute to its bioactivity, making it an attractive candidate for further research in drug development.

The synthesis of 4-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1,3-thiazol-2-amine typically involves the following steps:

  • Formation of the Thiazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Indene Moiety: A common method includes reacting 2-amino-thiazole with 2,3-dihydro-1H-indene-5-carbaldehyde under reflux conditions to yield the desired product.

Industrial production may utilize optimized reaction conditions to enhance yield and purity, employing continuous flow reactors and automated synthesis platforms for efficiency.

4-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1,3-thiazol-2-amine has several applications:

  • Chemical Research: Used as a building block for synthesizing more complex molecules.
  • Biological Research: Investigated for its potential therapeutic effects against various diseases.
  • Material Science: Explored for developing new materials or as precursors in synthesizing dyes and pigments.

Studies on the interaction of 4-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1,3-thiazol-2-amine with biological targets are crucial for understanding its mechanism of action. The compound's ability to bind to specific receptors or enzymes can elucidate its therapeutic potential. Further research is needed to characterize these interactions quantitatively and qualitatively.

Several compounds share structural similarities with 4-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1,3-thiazol-2-amine. These include:

Compound NameDescription
4-(2,3-dihydro-1H-indene)-3-buten-2-oneAnother indene derivative with different functional groups.
1-(2,3-dihydro-1H-indene)-2-(pyrrolidin-1-yl)hexan-1-oneA compound featuring a similar indene structure but differing substituents.
4-MethylthiazolA simpler thiazole derivative without the indene component.

Uniqueness

The uniqueness of 4-(2,3-dihydro-1H-inden-5-yl)-5-methylthiazol lies in its dual heterocyclic structure combining both indene and thiazole rings. This combination imparts distinct chemical and biological properties that are not present in other similar compounds, making it particularly valuable for various research applications.

XLogP3

3.1

Wikipedia

4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-amine

Dates

Last modified: 08-15-2023

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